molecular formula C10H13N5O2 B2944393 2-ethoxy-N-(9H-purin-6-yl)propanamide CAS No. 866043-04-1

2-ethoxy-N-(9H-purin-6-yl)propanamide

Cat. No.: B2944393
CAS No.: 866043-04-1
M. Wt: 235.247
InChI Key: YRNHVOMGRGJXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-ethoxy-N-(9H-purin-6-yl)propanamide” is a chemical compound with the molecular formula C10H13N5O2 . It is a derivative of purine, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a purine ring attached to a propanamide group via an ethoxy linker . The purine ring contains several nitrogen atoms, which can participate in hydrogen bonding and other interactions .

Scientific Research Applications

Structural and Spectroscopic Characterization

  • Spectroscopic Characterization : 2-ethoxy-N-(9H-purin-6-yl)propanamide has been structurally and spectroscopically characterized using ab initio calculations and IR-LD spectroscopy, offering insights into its structural properties and IR band assignments (Zareva, 2006).

Synthesis and Structural Studies

  • Synthesis and Structure Analysis : The compound has been involved in synthesis processes like the creation of cyclic acetals and studies involving NMR and IR spectroscopy, which help understand its molecular structure and configurations (Mishnev et al., 1979).

Antiviral Applications

  • Antiviral Agent Development : It has been used in the preparation of compounds evaluated as antiviral agents, specifically against herpesviruses and retroviruses (Duckworth et al., 1991).

Antimycobacterial Activity

  • Antimycobacterial Activity Research : Research has been conducted on its derivatives for their inhibitory effect against Mycobacterium tuberculosis strains, indicating its potential in treating tuberculosis (Musiyak et al., 2019).

Biological Activity Studies

  • Evaluation of Biological Activity : It has been involved in the synthesis of tricyclic etheno analogs for evaluating their biological activity, specifically against viruses like varicella-zoster and human cytomegalovirus (Hořejší et al., 2006).

Synthesis of Derivatives and Tautomerism Studies

  • Chemical Derivative Synthesis and Tautomerism : The compound has been used in synthesizing various derivatives, including studies on their tautomer ratios and reactions with other compounds, enhancing the understanding of its chemical behavior (Roggen & Gundersen, 2008).

Antinociceptive Activity Research

  • Research on Antinociceptive Properties : Studies have been conducted to evaluate its derivatives' antinociceptive activities, contributing to pain management research (Doğruer et al., 2000).

Chemical Synthesis and Characterization

  • Chemical Synthesis and Analysis : The compound has been synthesized and characterized through various methods, including spectral data analysis, contributing to its comprehensive understanding (Manolov et al., 2021).

Mechanism of Action

The mechanism of action of “2-ethoxy-N-(9H-purin-6-yl)propanamide” is not specified in the search results. The biological activity of purine derivatives can vary widely, depending on their specific structure and the biological context .

Safety and Hazards

The safety and hazards associated with “2-ethoxy-N-(9H-purin-6-yl)propanamide” are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

2-ethoxy-N-(7H-purin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-3-17-6(2)10(16)15-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H2,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNHVOMGRGJXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.